molecular formula C10H6N4O2S B043074 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole CAS No. 3575-05-1

4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole

Cat. No.: B043074
CAS No.: 3575-05-1
M. Wt: 246.25 g/mol
InChI Key: LPEUFGNVMRMLRM-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. The presence of these two rings in its structure makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The nitro group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-(5-Amino-1H-benzo[d]imidazol-2-yl)thiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in its observed biological effects.

Properties

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2S/c15-14(16)6-1-2-7-8(3-6)13-10(12-7)9-4-17-5-11-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEUFGNVMRMLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468559
Record name 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-05-1
Record name 6-Nitro-2-(1,3-thiazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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